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Compound of Interest

Compound Name: V116517

Cat. No.: B611614 Get Quote

V116517: A Potent TRPV1 Antagonist for Pain
Research
For Research Use Only. Not for use in humans.

V116517 is a potent, selective, and orally bioavailable antagonist of the Transient Receptor

Potential Vanilloid 1 (TRPV1) receptor, a key player in pain signaling pathways. This document

provides detailed information for researchers, scientists, and drug development professionals

on the procurement, handling, and application of V116517 in preclinical pain research.

Supplier and Purchasing Information
V116517 is available from various chemical suppliers catering to the research community.

Researchers should ensure they are purchasing from a reputable source that provides a

certificate of analysis confirming the compound's identity and purity.
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Supplier Catalog Number Purity
Available
Quantities

MedchemExpress HY-12914 >98%
50 mg, 100 mg, 250

mg

MedKoo Biosciences 528814 >98%
Custom synthesis

(minimum 1 gram)

Probechem PC-61534 Not specified 25 mg, 50 mg

TargetMol T29084 Not specified 25 mg, 50 mg, 100 mg

Chemical and Physical Properties:

Property Value

CAS Number 1073616-61-1[1][2]

Molecular Formula C₁₉H₁₈ClF₃N₄O₃

Molecular Weight 442.82 g/mol [1][2]

Appearance Solid powder[2]

Solubility Soluble in DMSO[2]

Storage Store at -20°C for long-term storage.[3]

Mechanism of Action
V116517 functions as a competitive antagonist at the TRPV1 receptor. The TRPV1 receptor,

also known as the capsaicin receptor, is a non-selective cation channel predominantly

expressed in primary sensory neurons. It is activated by a variety of noxious stimuli, including

high temperatures (>43°C), acidic conditions, and pungent compounds like capsaicin.

Activation of TRPV1 leads to an influx of calcium and sodium ions, causing depolarization of

the neuron and the propagation of a pain signal to the central nervous system. V116517
selectively binds to the TRPV1 receptor, preventing its activation by agonists and thereby

blocking the downstream signaling cascade that leads to the sensation of pain.
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Figure 1. V116517 blocks the activation of the TRPV1 receptor by various noxious stimuli,

thereby inhibiting the downstream signaling cascade responsible for pain perception.

Application Notes and Protocols
V116517 has been validated in both in vitro and in vivo models of pain. Below are detailed

protocols for its use in a calcium influx assay and an inflammatory pain model.

In Vitro Application: Calcium Influx Assay in TRPV1-
Expressing CHO Cells
This assay is used to determine the potency of V116517 in inhibiting capsaicin-induced calcium

influx in Chinese Hamster Ovary (CHO) cells stably expressing the human TRPV1 receptor.

Materials:
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V116517

TRPV1-expressing CHO cells

Cell culture medium (e.g., DMEM/F12)

Fetal Bovine Serum (FBS)

Geneticin (G418)

Fluo-4 AM calcium indicator dye

Pluronic F-127

Capsaicin

Hanks' Balanced Salt Solution (HBSS)

96-well black-walled, clear-bottom plates

Protocol:

Cell Culture: Culture TRPV1-CHO cells in DMEM/F12 supplemented with 10% FBS and 400

µg/mL G418 at 37°C in a humidified 5% CO₂ incubator.

Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density of

50,000 cells per well and allow them to adhere overnight.

Dye Loading: Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127

(0.02%) in HBSS. Remove the culture medium from the wells and add 100 µL of the loading

buffer to each well.

Incubation: Incubate the plate at 37°C for 60 minutes in the dark.

Compound Addition: Prepare serial dilutions of V116517 in HBSS. After the incubation

period, wash the cells twice with HBSS. Add 50 µL of the V116517 dilutions to the respective

wells and incubate for 15 minutes at room temperature.
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Capsaicin Challenge: Prepare a 2X working solution of capsaicin in HBSS. Add 50 µL of the

capsaicin solution to each well to achieve a final concentration that elicits a submaximal

response (e.g., EC₈₀).

Fluorescence Measurement: Immediately measure the change in fluorescence using a

fluorescence plate reader (e.g., FLIPR or FlexStation) with excitation at 485 nm and

emission at 525 nm.

Data Analysis: The inhibitory effect of V116517 is calculated as the percentage reduction of

the capsaicin-induced fluorescence signal. The IC₅₀ value, the concentration of V116517 that

causes 50% inhibition, can be determined by fitting the data to a four-parameter logistic

equation.

Expected Results: V116517 potently inhibits capsaicin-induced calcium influx in TRPV1-

expressing CHO cells.

Parameter Value Reference

IC₅₀ (Capsaicin-induced

current)
423.2 nM (rat DRG neurons) [1]

IC₅₀ (Acid-induced current) 180.3 nM (rat DRG neurons) [1]

In Vivo Application: Complete Freund's Adjuvant (CFA)-
Induced Inflammatory Pain Model in Rats
This model is used to evaluate the analgesic efficacy of V116517 in reducing thermal

hyperalgesia, a hallmark of inflammatory pain.

Materials:

V116517

Male Sprague-Dawley rats (200-250 g)

Complete Freund's Adjuvant (CFA)
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Vehicle for V116517 (e.g., 0.5% methylcellulose in water)

Plantar test apparatus (for measuring thermal withdrawal latency)

27-gauge needles and syringes

Protocol:

Acclimation: Acclimate the rats to the experimental environment and handling for at least 3

days prior to the experiment.

Baseline Measurement: Measure the baseline paw withdrawal latency to a thermal stimulus

using the plantar test apparatus for both hind paws.

Induction of Inflammation: Induce inflammation by injecting 100 µL of CFA into the plantar

surface of the right hind paw. The contralateral (left) paw can serve as a control.

Drug Administration: 24 hours after CFA injection, when thermal hyperalgesia is fully

developed, administer V116517 or vehicle orally (p.o.) via gavage.

Assessment of Thermal Hyperalgesia: Measure the paw withdrawal latency at various time

points after drug administration (e.g., 1, 2, 4, and 6 hours).

Data Analysis: The analgesic effect of V116517 is determined by the increase in paw

withdrawal latency compared to the vehicle-treated group. The data can be expressed as the

percentage of maximal possible effect (%MPE). The ED₅₀, the dose that produces 50% of

the maximal effect, can be calculated.

Expected Results: V116517 demonstrates a dose-dependent reversal of thermal hyperalgesia

in the CFA-induced inflammatory pain model in rats.[1]

Parameter Value Reference

ED₅₀ (reversal of thermal

hyperalgesia)
2 mg/kg (p.o.) [1]

Experimental Workflow for In Vivo Pain Model
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Figure 2. Workflow for evaluating the analgesic efficacy of V116517 in the CFA-induced

inflammatory pain model in rats.

Conclusion
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V116517 is a valuable pharmacological tool for investigating the role of the TRPV1 receptor in

pain and for the preclinical evaluation of novel analgesic compounds. The protocols provided

here serve as a guide for researchers to effectively utilize V116517 in their studies. As with any

experimental work, optimization of these protocols may be necessary for specific laboratory

conditions and research questions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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